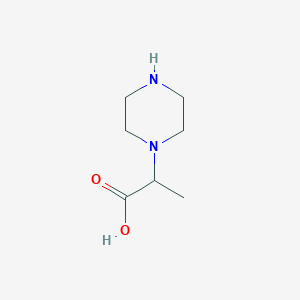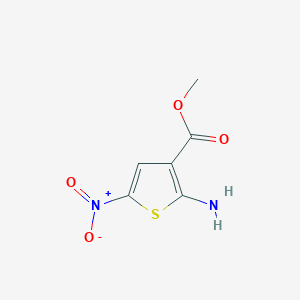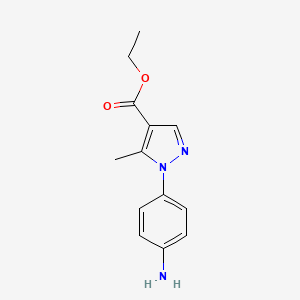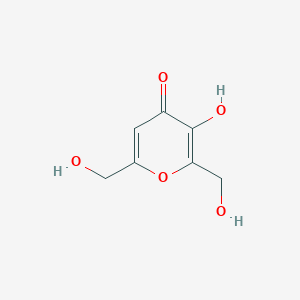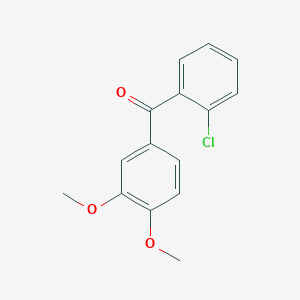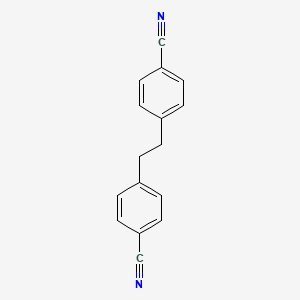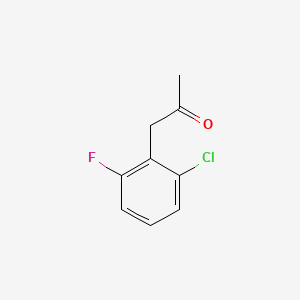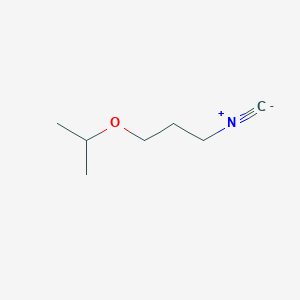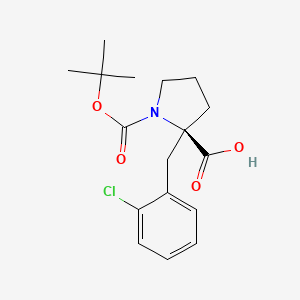
(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, also known as tert-butoxycarbonyl-2-chlorobenzylpyrrolidine-2-carboxylic acid (TBC-CBP) is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. TBC-CBP is a chiral compound, meaning it has two forms: (R)-TBC-CBP and (S)-TBC-CBP, which are mirror images of each other. The (R)-form of TBC-CBP is the most commonly used form, as it has been found to be more stable and more easily synthesized.
Scientific Research Applications
Molecular Structure and Conformation Studies
Studies on related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, have focused on understanding their molecular structure and conformation. For instance, the pyrrolidine ring in similar compounds adopts specific conformations, which are crucial for their reactivity and interaction with other molecules. These studies are foundational for designing drugs and understanding their interactions at the molecular level (Rajalakshmi et al., 2013).
Catalysis and Organic Synthesis
Dirhodium-catalyzed oxidations present a significant application in organic synthesis, where tert-butyl hydroperoxide is used with dirhodium caprolactamate as a catalyst. This methodology applies to the synthesis of complex organic molecules, demonstrating the versatile use of tert-butoxycarbonyl protected compounds in facilitating reactions under mild conditions (Ratnikov et al., 2011).
Condensation Reactions
A novel condensation reaction involving carboxylic acids with non-nucleophilic N-heterocycles, catalyzed by di-tert-butyl dicarbonate (Boc2O), expands the utility of tert-butoxycarbonyl protected compounds in synthesizing a wide range of acylated nitrogen compounds. This method underscores the role of tert-butoxycarbonyl protection in enhancing the reactivity of carboxylic acids and facilitating selective acylation (Umehara et al., 2016).
Photophysical and Bioconjugation Studies
Research involving functionalized ruthenium(II) polypyridyl complexes explores the synthesis and photophysical properties of these compounds. The tert-butoxycarbonyl group plays a critical role in developing PhotoCORMs (photoactivated carbon monoxide-releasing molecules) and their conjugation with peptide nucleic acids for potential biosensing and biomedical applications (Bischof et al., 2013).
Crystal Structure Elucidation
The crystal structure of compounds similar to (R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been determined, revealing the spatial arrangement and intermolecular interactions crucial for understanding the compound's behavior in solid state and its potential applications (Yuan et al., 2010).
properties
IUPAC Name |
(2R)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUHKLSUIDCUPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375947 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
706806-66-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



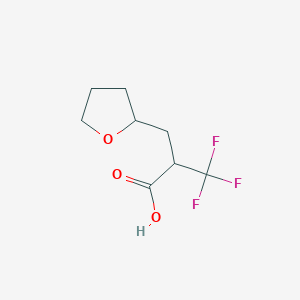
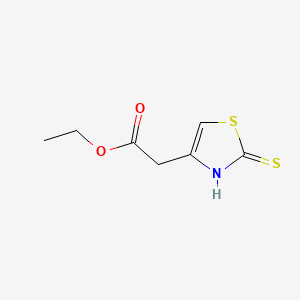
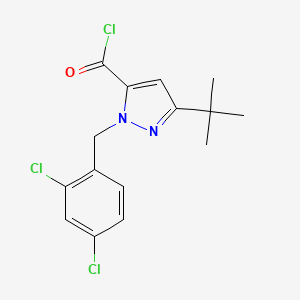
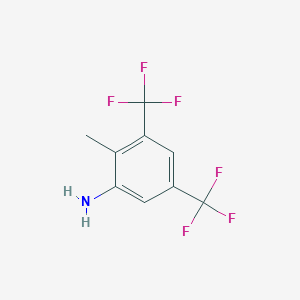
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1597649.png)
